molecular formula C25H24O6 B097323 Cyclomulberrin CAS No. 19275-51-5

Cyclomulberrin

カタログ番号: B097323
CAS番号: 19275-51-5
分子量: 420.5 g/mol
InChIキー: SYFDWXWLRGHYAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclomulberrin is a prenylated flavonoid isolated from Morus species, including Morus alba (white mulberry) and Morus atropurpurea (red mulberry). Its molecular formula is C25H24O6, with a molecular weight of 420.45 g/mol and CAS number 19275-51-5 . Structurally, it features a flavonoid backbone modified with a prenyl group, enhancing its bioactivity by facilitating interactions with biological membranes and target proteins . This compound has demonstrated diverse pharmacological properties, including anticancer, antiplatelet, antioxidant, and hepatoprotective activities .

準備方法

Synthetic Routes and Reaction Conditions: Cyclomulberrin can be synthesized through plant extraction or biosynthesis methods. In plant extraction, it is typically extracted from the leaves, roots, or other parts of the mulberry tree. The biosynthetic process involves the use of microorganisms or fermentation techniques .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from mulberry trees. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate the compound. Advanced techniques such as column chromatography and thin-layer chromatography are often employed to achieve high purity .

化学反応の分析

Types of Reactions: Cyclomulberrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy groups at positions 3, 8, and 10, as well as the prenyl groups at positions 6 and 11 .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Anticancer Properties

Cyclomulberrin has been studied for its anticancer effects, particularly in the context of colorectal cancer. Research indicates that it plays a role in modulating critical signaling pathways associated with cancer progression.

Case Study: Colorectal Cancer

A study involving 265 medicinal plants identified this compound among other compounds that exhibited strong binding affinities to cancer-related targets. The molecular dynamics simulations indicated that this compound forms stable complexes with MAPK1 and MAPK8, suggesting its potential as an effective anticancer agent .

Anti-Diabetic Potential

The anti-diabetic properties of this compound are linked to its ability to inhibit key enzymes involved in glucose metabolism.

Enzyme Inhibition

  • This compound has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. PTP1B negatively regulates insulin signaling, making it a crucial target for enhancing insulin sensitivity .
  • The compound's effectiveness was evaluated through various assays measuring IC50 values against PTP1B and α-glucosidase, indicating its potential utility in managing diabetes .

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its therapeutic profile.

Mechanism

  • The antioxidant capacity of this compound helps mitigate oxidative stress, which is linked to various chronic diseases, including cancer and diabetes. This property is essential for protecting cellular integrity and function .

Anti-Inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Inhibition of Nitric Oxide Production

  • Studies have shown that this compound can inhibit nitric oxide production in LPS-activated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

Application AreaMechanism/EffectReferences
AnticancerInhibits CTSB function; binds to cancer targets ,
Anti-DiabeticInhibits PTP1B; reduces glucose absorption
AntioxidantReduces oxidative stress
Anti-InflammatoryInhibits nitric oxide production ,

類似化合物との比較

Structural and Functional Overview of Key Analogues

The following table summarizes structurally and functionally related compounds:

Compound Source Molecular Targets/Pathways Key Activities
Cyclomulberrin Morus spp. MAPK1, MIF, ESR1, CTSB, ACE2, TGF-β1 Anticancer (colon), antiplatelet, antioxidant
Cyclomorusin A Morus spp., Artocarpus TREM1, CTSB, MIF, NF-κB Anticancer (colon), anti-inflammatory
Cudraflavone B Cudrania tricuspidata DPP4, MAPK8 Anticancer (colon), anti-inflammatory
Hispaglabridin A Glycyrrhiza glabra MAPK1, MAPK8 Anticancer (colon), neuroprotective
Gibberellin A98 Fungal/plant sources TREM1, CTSB, MIF Antitumor-inducing, modulates protein flexibility
Liquiritin Glycyrrhiza glabra MAPK8, ERK Anticancer (synergizes with this compound)

Mechanistic Differences in Anticancer Activity

Target-Specific Interactions

  • MAPK1 Activation : this compound and Hispaglabridin A induce MAPK1 activation through distinct binding modes. This compound stabilizes residues 94–320 of MAPK1, leading to conformational changes that promote kinase activity, whereas Hispaglabridin A destabilizes residues 300–350 .
  • MIF Modulation : this compound binds to macrophage migration inhibitory factor (MIF) with a stable RMSD (<2.5 Å) and hydrogen bond network involving residues Pro2 and Lys33, inhibiting its pro-inflammatory signaling . In contrast, Cyclomorusin A disrupts MIF’s 80–100 residue region, altering flexibility without affecting secondary structure .

Effects on Protein Dynamics (Molecular Dynamics Simulations)

Compound Target Protein RMSD (Å) Radius of Gyration (Rg) Key Observations
This compound MAPK1 1.8–2.2 2.1–2.3 Induces MAPK1 activation via domain stabilization
Cyclomorusin A CTSB 1.5–2.0 1.9–2.1 Maintains CTSB rigidity; no secondary structure disruption
Gibberellin A98 MIF 2.0–2.5 2.2–2.4 Reduces MIF flexibility in 50–70 residue region

Dual Agonist/Antagonist Activity at ESR1

This compound uniquely binds to estrogen receptor alpha (ESR1) as both an agonist and antagonist, akin to the drug tamoxifen.

Antiplatelet Activity Comparison

Compound Inhibition Targets (IC50) Mechanism
This compound AA (18.7 µM), Collagen (22.1 µM) Blocks thromboxane B2 synthesis
Cyclomorusin PAF (8.3 µM), Collagen (14.4 µM) Direct PAF receptor antagonism
Cyclocommunin AA (12.5 µM), Collagen (14.4 µM) Dual inhibition of AA/COX pathways

Docking Affinity and Selectivity

Compound Target Protein Binding Affinity (kcal/mol) Reference Ligand Comparison
This compound ACE2 (COVID-19) -8.95 Stronger than chloroquine (-7.67)
Cyclomorusin NF-κB -7.59 Weaker than Engeletin (-8.96)
Artocarpin ACE2 (COVID-19) -9.30 Most potent in Artocarpus

生物活性

Cyclomulberrin, a complex flavonoid compound, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an extended flavonoid with the chemical formula C25_{25}H24_{24}O6_6. It features a chromeno[4,3-b]chromen-7-one structure, substituted by a 2-methylprop-1-en-1-yl group at position 6. This unique structure contributes to its diverse biological activities .

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Cathepsin B (CTSB) : this compound has been shown to induce folding of CTSB while inhibiting its function. This mechanism is significant in cancer biology, as CTSB plays a role in tumor progression .
  • Regulation of MAPK Pathways : The compound interacts with various MAPK pathways, including MAPK1 and MAPK8, influencing cellular responses to stress and inflammation. The binding affinity and interaction energies suggest that this compound stabilizes these complexes, potentially leading to therapeutic effects against cancer .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies using tools like SwissADME have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound's interaction energies with target proteins were assessed, revealing robust binding characteristics that may enhance its bioavailability and efficacy as a therapeutic agent .

Table 1: Binding Energies and Interaction Profiles

CompoundTarget ProteinBinding Energy (kJ/mol)Interaction Type
This compoundMAPK1-154Hydrogen Bonds
This compoundMAPK8-183.04Hydrophobic Interactions
LiquiritinMAPK8-183.04Hydrogen Bonds

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound alongside other plant-derived compounds. The results indicated that this compound significantly inhibited cell proliferation in colon cancer cell lines through the modulation of CTSB and MAPK pathways. In vitro assays demonstrated a reduction in tumor cell viability by up to 70% at certain concentrations .

Case Study 2: In Vivo Efficacy

In vivo experiments involving murine models showed that administration of this compound led to a marked decrease in tumor size compared to control groups. The treatment group exhibited lower levels of inflammatory markers such as TNF-α and IL-6, suggesting an anti-inflammatory effect that may contribute to its anticancer properties .

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing Cyclomulberrin in plant extracts?

this compound identification typically combines chromatographic separation (e.g., HPLC) with spectroscopic techniques like NMR and mass spectrometry (MS). Researchers should include purity validation via high-resolution MS and comparative analysis with reference standards. For novel compounds, full structural elucidation requires 2D-NMR (e.g., COSY, HSQC) and X-ray crystallography if crystallizable. Experimental protocols must detail solvent systems, column specifications, and spectral parameters to ensure reproducibility .

Q. How should initial in vitro experiments be designed to assess this compound’s bioactivity?

Use cell-based assays (e.g., TGF-β or ESR1 reporter systems) with dose-response curves (0.1–100 μM) and appropriate controls (vehicle, positive/negative controls). Include cytotoxicity assessments (MTT assay) to distinguish specific bioactivity from nonspecific effects. Replicate experiments in triplicate and validate findings with orthogonal methods (e.g., Western blot for pathway activation). Reference docking studies (e.g., TGF-β receptor binding at -10.7 kcal/mol) to prioritize target pathways .

Q. What strategies ensure reproducibility in synthesizing or isolating this compound?

Document extraction protocols (solvent ratios, temperature, duration) and synthesis steps (reagents, catalysts, reaction conditions) in granular detail. Provide NMR and MS spectra in supplementary materials, and cross-validate purity with independent labs. For isolation, specify plant sources (genus Morus) and geographical origins to account for phytochemical variability .

Q. How can researchers effectively conduct literature reviews on this compound’s pharmacological roles?

Systematically search databases (PubMed, SciFinder) using keywords: "this compound," "ESR1 modulation," "TGF-β binding," and "hepatoprotective mechanisms." Use Boolean operators to filter studies by methodology (e.g., in silico, in vivo). Prioritize peer-reviewed journals with high impact factors and cross-reference citations to identify knowledge gaps (e.g., dual agonist/antagonist behavior) .

Advanced Research Questions

Q. How can contradictions in this compound’s dual agonist/antagonist behavior be resolved experimentally?

Contradictory docking results (e.g., binding to ESR1 antagonist/agonist conformations) require functional assays. Perform ligand displacement assays with radiolabeled estradiol and co-activator recruitment assays (e.g., FRET). Compare outcomes across cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects. Mutagenesis studies (e.g., ESR1 LBD mutants) can clarify binding determinants .

Q. What computational strategies validate this compound’s predicted binding affinities?

Cross-validate docking scores (AutoDock Vina, Glide) with molecular dynamics simulations (200 ns trajectories) to assess binding stability. Compare with experimental data (SPR, ITC) for affinity constants (KD). Use ensemble docking to account for receptor flexibility and solvent effects. For example, this compound’s TGF-β binding (-10.7 kcal/mol) showed stronger affinity than silymarin (-9.5 kcal/mol), aligning with hepatoprotective activity .

Q. How can researchers analyze this compound’s multi-target effects in complex pathways?

Employ network pharmacology (KEGG, STRING) to map interactions across pathways (e.g., MAPK, calcium signaling). Validate via siRNA knockdown of key nodes (e.g., ESR1, TGFB1) and measure downstream biomarkers (phosphorylated ERK, SMAD2/3). Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment and correlate with phenotypic outcomes .

Q. What statistical approaches address variability in this compound’s in vivo pharmacokinetic data?

Apply mixed-effects modeling to account for intersubject variability. Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations. Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals. For contradictory bioavailability data, conduct meta-analyses with heterogeneity tests (I² statistic) .

Q. How should synergistic effects between this compound and other phytochemicals be quantified?

Use combination index (CI) methods (Chou-Talalay): CI < 1 indicates synergy. Test ratios (e.g., 1:1 to 1:10) in hepatoprotective models (CCl4-induced toxicity). Validate with isobolograms and mechanistic studies (e.g., CYP450 inhibition assays). Reference studies where this compound synergized with rutin or quercetin .

Q. What ethical considerations apply to publishing contradictory this compound data?

Disclose all raw data (supplementary files) and analytical workflows (GitHub repositories). Address contradictions via sensitivity analyses and transparent discussion of limitations (e.g., assay variability). Follow COPE guidelines to avoid selective reporting and ensure peer reviewers access full datasets .

特性

IUPAC Name

3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFDWXWLRGHYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317405
Record name Cyclomulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19275-51-5
Record name Cyclomulberrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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